

An In-depth Technical Guide to Dimethyl 4-methoxy-5-nitrophthalate

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Compound of Interest

Compound Name:	Dimethyl 4-methoxy-5-nitrophthalate
Cat. No.:	B1473779

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CAS Number: 856806-20-7 Molecular Formula: C₁₁H₁₁NO₇ Molecular Weight: 269.21 g/mol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **Dimethyl 4-methoxy-5-nitrophthalate**, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Strategic Importance

Dimethyl 4-methoxy-5-nitrophthalate is a highly functionalized aromatic compound. Its structure, featuring a methoxy group, a nitro group, and two methyl ester functionalities on a benzene ring, makes it a valuable and versatile building block in organic synthesis. The specific arrangement of these groups allows for a range of chemical transformations, positioning it as a strategic intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and serves as a precursor for an amino group, which is a common feature in many active pharmaceutical ingredients (APIs). The methoxy group, an electron-donating group, also modulates the electronic properties of the ring and can be a key

pharmacophoric element or a handle for further functionalization. The two methyl ester groups provide sites for hydrolysis, amidation, or other modifications to build molecular complexity.

Synthesis of Dimethyl 4-methoxy-5-nitrophthalate: A Plausible and Detailed Protocol

While specific literature detailing the synthesis of **Dimethyl 4-methoxy-5-nitrophthalate** is not abundant, a robust and logical synthetic route can be devised based on established principles of electrophilic aromatic substitution. The most direct approach involves the nitration of a readily available precursor, Dimethyl 4-methoxyphthalate.

Retrosynthetic Analysis and Strategic Considerations

The synthesis hinges on the regioselective introduction of a nitro group onto the Dimethyl 4-methoxyphthalate backbone. The directing effects of the existing substituents—the methoxy group and the two methyl ester groups—are the critical factors governing the outcome of the nitration reaction.

- **Methoxy Group (-OCH₃):** This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.
- **Dimethyl Ester Groups (-COOCH₃):** These are deactivating, meta-directing groups, withdrawing electron density from the ring.

The position of nitration will be determined by the interplay of these directing effects. The strongly activating ortho, para-directing methoxy group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The positions ortho to the methoxy group are C3 and C5. The C3 position is sterically hindered by the adjacent ester group at C2. Therefore, the electrophilic attack is most likely to occur at the less sterically hindered C5 position, leading to the desired product.



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Caption: Retrosynthetic approach for **Dimethyl 4-methoxy-5-nitrophthalate**.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, designed with safety and efficiency in mind.

Step 1: Synthesis of the Precursor, Dimethyl 4-methoxyphthalate

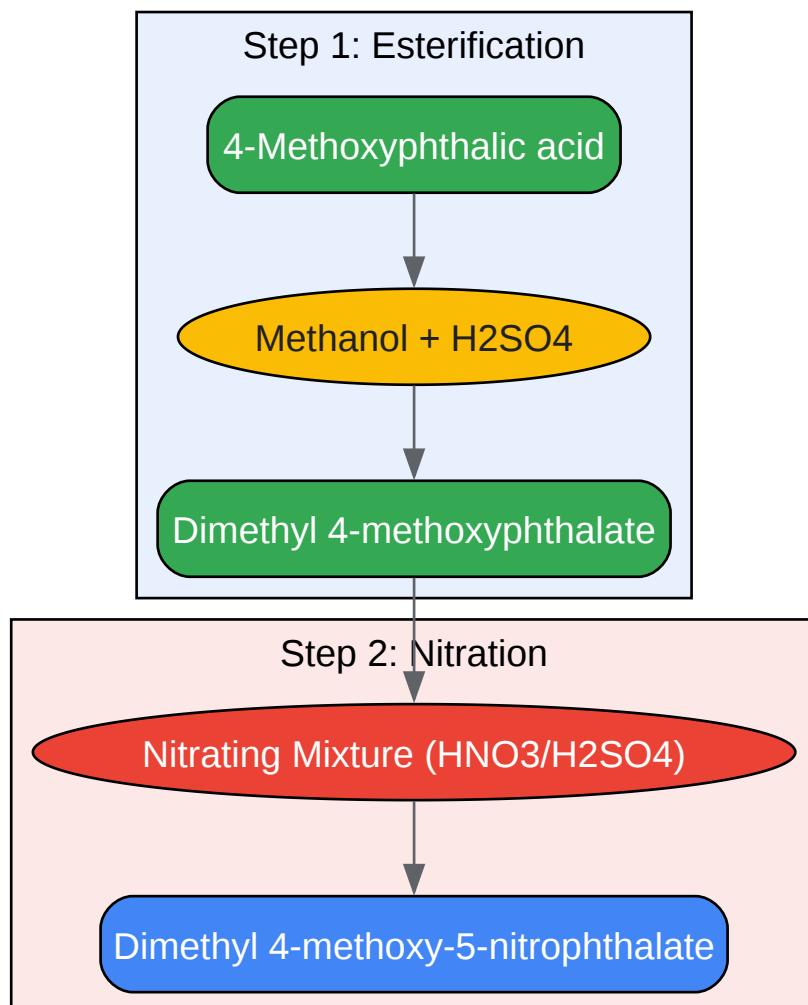
The precursor can be synthesized from 4-methoxyphthalic acid through Fischer esterification.

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphthalic acid (10.0 g, 51.0 mmol) and methanol (100 mL).
- Acid Catalysis: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After cooling to room temperature, neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Dimethyl 4-methoxyphthalate as an oil or low-melting solid.

Step 2: Nitration of Dimethyl 4-methoxyphthalate

- Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Dimethyl 4-methoxyphthalate (5.0 g, 22.3 mmol) in concentrated sulfuric acid (20 mL) at 0 °C (ice bath).
- Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.6 mL, ~33.5 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.

- **Addition:** Add the nitrating mixture dropwise to the solution of Dimethyl 4-methoxyphthalate, maintaining the reaction temperature between 0 and 5 °C.
- **Reaction:** After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
- **Quenching:** Carefully pour the reaction mixture onto crushed ice (~100 g) with vigorous stirring.
- **Isolation:** The solid product, **Dimethyl 4-methoxy-5-nitrophthalate**, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.



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Caption: Synthetic workflow for **Dimethyl 4-methoxy-5-nitrophthalate**.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized **Dimethyl 4-methoxy-5-nitrophthalate** should be confirmed by standard analytical techniques.

Property	Value	Source
CAS Number	856806-20-7	[Commercial Suppliers]
Molecular Formula	C ₁₁ H ₁₁ NO ₇	[Commercial Suppliers]
Molecular Weight	269.21 g/mol	[Calculated]
Appearance	Expected to be a pale yellow solid	[General observation for similar compounds]
Purity	>95% (typical for commercial grades)	[1]

Spectroscopic Data (Predicted)

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester and methoxy groups. The two aromatic protons will appear as singlets due to their isolated positions. The chemical shifts will be influenced by the electronic effects of the substituents.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all 11 carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons.
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
 - Strong C=O stretching vibrations for the ester groups (around 1720-1740 cm⁻¹).
 - Asymmetric and symmetric N-O stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).[2][3]
 - C-O stretching vibrations for the ester and methoxy groups (around 1000-1300 cm⁻¹).
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 269. Common fragmentation patterns for phthalate esters include the loss of a methoxy group (-OCH₃) or a methyl carboxylate group (-COOCH₃).[1][4]

Applications in Drug Discovery and Development

Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.^[5] The title compound, with its unique substitution pattern, is a promising scaffold for the development of novel therapeutic agents.

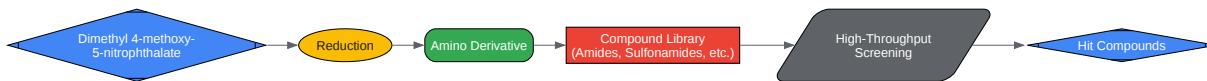
Precursor to Amino Derivatives

The nitro group can be readily reduced to an amino group, a key functional group in many biologically active molecules. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonylation, and reductive amination, to generate libraries of compounds for high-throughput screening.

Scaffold for Bioactive Molecules

The core structure of **Dimethyl 4-methoxy-5-nitrophthalate** can be found in or is related to various classes of compounds with potential therapeutic applications:

- Enzyme Inhibitors: The phthalate backbone can be modified to fit into the active sites of enzymes implicated in various diseases.
- Hypoxia-Activated Prodrugs: The nitro group can be utilized in the design of prodrugs that are selectively activated in the hypoxic environment of solid tumors.^[3]
- Anti-inflammatory Agents: Phthalate derivatives have been explored for their anti-inflammatory properties.



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Caption: Role in drug discovery workflow.

Safety and Handling

Dimethyl 4-methoxy-5-nitrophthalate should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. As with all nitroaromatic compounds, it should be treated as potentially hazardous. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Dimethyl 4-methoxy-5-nitrophthalate is a chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined structure and the presence of multiple functional groups offer a versatile platform for the creation of novel and complex molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its applications in the development of new therapeutic agents.

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